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Compound of Interest

Compound Name: (2,2-~2~H_2_)Glycine

Introduction

One-carbon (1C) metabolism is a vital network of biochemical reactions essential for the
biosynthesis of nucleotides (purines and thymidine), amino acids (methionine, serine, glycine),
and for maintaining epigenetic regulation through methylation.[1][2][3] This pathway relies on
folate cofactors to carry and transfer one-carbon units.[4] Glycine is a central hub in this
network, serving as both a source and a product of 1C units.[5][6] It can be reversibly
converted to serine by serine hydroxymethyltransferase (SHMT) or catabolized by the
mitochondrial Glycine Cleavage System (GCS) to produce a 1C unit in the form of 5,10-
methylenetetrahydrofolate (CH2-THF).[2][6][7]

Stable isotope tracers, like (2,2-2Hz2)Glycine, are powerful tools for quantifying the dynamic
fluxes through these pathways in vivo and in vitro.[8][9] By introducing glycine with deuterium
atoms at the C-2 position, researchers can track the fate of this carbon and its associated
hydrogens as it is metabolized, providing quantitative insights into the activity of key enzymes
like GCS and SHMT.[6][10]

Principle of (2,2-2Hz2)Glycine Tracing

(2,2-2H2)Glycine, also known as d2-glycine, contains two deuterium atoms on its a-carbon. The
metabolic fate of these labels allows for the dissection of distinct pathways:

e Conversion to Serine (via SHMT): In the reversible reaction catalyzed by SHMT, a one-
carbon unit is added to glycine to form serine. During this process, one of the deuterium
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atoms from the C-2 position of glycine is retained on the C-2 of the newly synthesized serine.
The other hydrogen at C-2 comes from the solvent. The C-3 of serine is derived from the
one-carbon unit carried by THF. Tracking the appearance of singly deuterated (M+1) serine
provides a direct measure of the flux from glycine to serine.

e Catabolism via Glycine Cleavage System (GCS): The GCS, located in the mitochondria,
decarboxylates glycine (removing the C-1 as CO2) and transfers the C-2 atom to
tetrahydrofolate (THF), forming CH2-THF.[7][10] This CH2-THF, now carrying one deuterium
atom from the original d2-glycine, can enter the mitochondrial and cytosolic one-carbon
pools. This labeled 1C unit can then be incorporated into various downstream metabolites,
such as dTMP in nucleotides or the methyl group of methionine.[10]

By using mass spectrometry to measure the isotopic enrichment in serine, methionine, and
other downstream metabolites, the relative activities of these key pathways can be determined.
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Caption: Metabolic fate of (2,2-2H2)Glycine in one-carbon metabolism.

Quantitative Data Summary
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Stable isotope infusion studies in humans have provided key quantitative data on glycine
metabolism. The use of labeled glycine allows for the calculation of whole-body flux rates for
glycine cleavage, serine synthesis, and overall glycine turnover.

Percentage of

Flux Rate ]
Parameter Tracer Used Total Glycine Reference
(umol-kg=*-h~?)
Flux

Total Glycine )

[1,2-13C2]Glycine 463 £ 55 100% [11]
Flux
Glycine
Decarboxylation [1,2-13C2]Glycine 190 + 41 39 £ 6% [11]
(GCS Activity)
Glycine-to-COz2 ]

[1,2-13C]Glycine 146 + 37 - [71[12]
Flux (Total)
Glycine
Decarboxylation [1-13C]Glycine 96+ 8 22+ 3% [71[12]
(GCS Activity)
COz2 from

) (Calculated by ~11% (of total

Glycine 2- ) 51+£40 [71[12]

difference) flux)
Carbon
Glycine to Serine )

[1,2-13C2]Glycine 193 + 28 41% [11]

Flux (via SHMT)

Data presented as mean = SEM or mean = SD as reported in the original studies.

Experimental Protocols
Protocol 1: In Vivo Quantification of Glycine Flux in
Humans

This protocol is based on primed, constant infusion methodologies used to quantify whole-body
glycine kinetics.[6][11]
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Objective: To quantify the rates of whole-body glycine flux, glycine-to-serine conversion (SHMT
activity), and glycine decarboxylation (GCS activity) in human subjects.

Materials:

e (2,2-?2H2)Glycine or [1,2-13C2]Glycine (sterile, pyrogen-free)
e NaH3COs (for priming the bicarbonate pool)

» Sterile 0.9% saline solution

e Infusion pump

e Angiocatheters

e Blood collection tubes (containing EDTA or heparin)

o Breath collection bags

e Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem
Mass Spectrometry (LC-MS/MS) system

Methodology:

e Subject Preparation: Participants should fast overnight (10-12 hours) prior to the infusion
study. Baseline blood and breath samples are collected to determine background isotopic
enrichment.

o Catheter Placement: Two intravenous catheters are placed in the antecubital veins of
opposite arms: one for tracer infusion and one for blood sampling.

e Priming Dose: To achieve isotopic steady-state more rapidly, a priming dose is administered.
For a glycine tracer, this is typically equivalent to 1 hour's worth of the constant infusion
amount. A simultaneous priming dose of NaH3COs is given to prime the body's bicarbonate
pool, which is crucial for accurately measuring 3CO: from decarboxylation.[6]

o Constant Infusion: Immediately following the prime, a constant infusion of the glycine tracer
(e.g., 9.26 pmol-kg~*-h1) is initiated and maintained for several hours (e.g., 4-6 hours).[6]
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[11]
o Sample Collection:

o Blood: Blood samples are collected at regular intervals (e.g., every 30 minutes) during the
final 2-3 hours of the infusion, once isotopic steady-state is expected. Plasma is separated
by centrifugation and stored at -80°C.

o Breath: Breath samples are collected simultaneously with blood samples to measure the
enrichment of labeled COz2 resulting from glycine catabolism.

o Sample Analysis:

o Plasma samples are deproteinized, and amino acids are derivatized (e.g., using N-tert-
butyldimethylsilyl) for GC-MS analysis.

o The isotopic enrichment of glycine, serine, and other relevant metabolites is determined by
monitoring specific mass-to-charge (m/z) ratios for different isotopologues.

o Breath 13CO2 enrichment is measured using isotope ratio mass spectrometry (IRMS).

¢ Flux Calculations: Metabolic flux rates are calculated using steady-state equations that
account for the tracer infusion rate and the measured isotopic enrichment in plasma and
breath.
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Caption: Experimental workflow for an in vivo stable isotope tracer study.
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Protocol 2: In Vitro Cell Culture Labeling

Objective: To trace the contribution of glycine to serine synthesis and the one-carbon pool in
cultured cells.

Materials:

e Cultured cells of interest

e Culture medium deficient in glycine and serine

e (2,2-2H2)Glycine

o Dialyzed fetal bovine serum (to minimize unlabeled amino acids)
o Cell scraping and quenching solutions (e.g., ice-cold methanol)
¢ LC-MS/MS system

Methodology:

o Cell Seeding: Plate cells at a desired density and allow them to adhere and grow for 24
hours.

o Media Preparation: Prepare custom culture medium lacking standard glycine and serine.
Supplement this base medium with dialyzed FBS and a known concentration of (2,2-
2H2)Glycine. The concentration should be similar to physiological levels or standard media
formulations (e.g., 400 pM).

e Labeling: Wash the cells with PBS to remove the old medium. Add the prepared labeling
medium to the cells.

e Time Course: Incubate the cells for a defined period. A time course (e.g., 0, 1, 4, 8, 24 hours)
is recommended to observe the kinetics of label incorporation.

¢ Metabolite Extraction:

o Aspirate the labeling medium and quickly wash the cells with ice-cold saline.
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o Immediately add an ice-cold 80% methanol solution to quench all enzymatic activity and
precipitate proteins.

o Scrape the cells and collect the cell/methanol mixture.

o Centrifuge to pellet the protein and cell debris. Collect the supernatant containing the polar
metabolites.

o Sample Analysis: Analyze the metabolite extract using LC-MS/MS to measure the mass
isotopologue distribution of serine, glycine, purine precursors, and other relevant
metabolites.

o Data Analysis: Calculate the fractional enrichment of metabolites to determine the relative
contribution of glycine to these downstream pathways.
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Caption: Logical flow of deuterium labels from (2,2-2H2)Glycine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

2. One Carbon Metabolism Pathway: Key Biochemical Processes Explained - Creative
Proteomics [creative-proteomics.com]

3. collaborate.princeton.edu [collaborate.princeton.edul]

4. Overview of One-Carbon Metabolism - Creative Proteomics [metabolomics.creative-
proteomics.com]

5. Serine, glycine and the one-carbon cycle: cancer metabolism in full circle - PMC
[pmc.ncbi.nlm.nih.gov]

6. Glycine turnover and decarboxylation rate quantified in healthy men and women using
primed, constant infusions of [1,2-13C2]glycine and [2H3]leucine - PMC
[pmc.ncbi.nlm.nih.gov]

7. Production of 1-Carbon Units from Glycine Is Extensive in Healthy Men and Women -
PMC [pmc.ncbi.nim.nih.gov]

8. Measurement of metabolic fluxes using stable isotope tracers in whole animals and
human patients - PMC [pmc.ncbi.nim.nih.gov]

9. ckisotopes.com [ckisotopes.com]

10. Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In
Vitro and In Vivo - PMC [pmc.ncbi.nim.nih.gov]

11. Glycine turnover and decarboxylation rate quantified in healthy men and women using
primed, constant infusions of [1,2-(13)C2]glycine and [(2)H3]leucine - PubMed
[pubmed.ncbi.nim.nih.gov]

12. Production of 1-carbon units from glycine is extensive in healthy men and women -
PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes: (2,2-2Hz2)Glycine for Tracing One-
Carbon Metabolism]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b046479#use-of-2-2-2h-2-glycine-in-studying-one-
carbon-metabolism]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b046479?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5353360/
https://www.creative-proteomics.com/resource/one-carbon-metabolism-biochemical-processes.htm
https://www.creative-proteomics.com/resource/one-carbon-metabolism-biochemical-processes.htm
https://collaborate.princeton.edu/en/publications/one-carbon-metabolism-in-health-and-disease/
https://metabolomics.creative-proteomics.com/resource/exploring-one-carbon-metabolism-importance-pathways-and-analytical-techniques.htm
https://metabolomics.creative-proteomics.com/resource/exploring-one-carbon-metabolism-importance-pathways-and-analytical-techniques.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC3806315/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3806315/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5833992/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5833992/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5833992/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2666360/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2666360/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5794022/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5794022/
http://www.ckisotopes.com/wp-content/uploads/2016/08/MET_WOLFE.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7699879/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7699879/
https://pubmed.ncbi.nlm.nih.gov/18029478/
https://pubmed.ncbi.nlm.nih.gov/18029478/
https://pubmed.ncbi.nlm.nih.gov/18029478/
https://pubmed.ncbi.nlm.nih.gov/19244382/
https://pubmed.ncbi.nlm.nih.gov/19244382/
https://www.benchchem.com/product/b046479#use-of-2-2-2h-2-glycine-in-studying-one-carbon-metabolism
https://www.benchchem.com/product/b046479#use-of-2-2-2h-2-glycine-in-studying-one-carbon-metabolism
https://www.benchchem.com/product/b046479#use-of-2-2-2h-2-glycine-in-studying-one-carbon-metabolism
https://www.benchchem.com/product/b046479#use-of-2-2-2h-2-glycine-in-studying-one-carbon-metabolism
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046479?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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